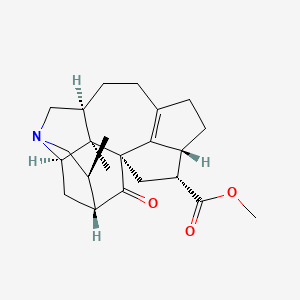

Daphniyunnine A

Description

Properties

IUPAC Name |

methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIPHFQOKSWKPK-ZGIUMOQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Tricyclic Core

The ABC ring system has been efficiently assembled using palladium-catalyzed enolate alkenylation (Table 1). Bonjoch's approach to calyciphylline A illustrates this:

| Step | Reaction | Yield | Key Feature |

|---|---|---|---|

| 1 | Pd-catalyzed enolate alkenylation | 65% | Forms C9–C10 bond |

| 2 | Hydrogenation | 89% | Establishes C11 stereochemistry |

| 3 | Reductive amination | 76% | Completes tricyclic core |

This methodology, applied to α-allylcyclohexanedione precursors, enables rapid access to the bowl-shaped tricycle critical for this compound.

Functionalization via Radical Cyclization

Ibrahim's radical cascade (source) offers a streamlined path to the tertiary amine core:

-

Neutral aminyl radical generation : Photolytic cleavage of a selenide precursor

-

β-enone addition : Radical adds to the enone's β-position (k = 1.2 × 10^4 M^−1s^−1)

-

Alkyne trapping : Forms the bridged piperidine system in 68% yield

This four-step sequence from carvone derivatives demonstrates potential applicability to this compound's γ-lactam system.

Detailed Stepwise Synthesis

Early-Stage Building Blocks

The Heathcock group's codaphniphylline synthesis (source) provides foundational steps:

-

Noyori asymmetric reduction : Me 2-oxocyclopentanecarboxylate → trans-β-hydroxy ester (93% ee)

-

Frater-Seebach alkylation : Homogeranyl iodide coupling (dr 4:1)

-

Zinc-mediated cyclization : Forms the daphnane skeleton via lactonization

These transformations establish the C3, C7, and C15 stereocenters critical for this compound.

Critical Cyclization Steps

The Ding group's work on cembranoids (source) highlights two pivotal reactions:

-

Au(I)-catalyzed Conia-ene reaction :

-

Substrate: Propargylamide 2

-

Conditions: 5 mol% AuCl(PPh₃)/AgOTf

-

Outcome: Forms bridged piperidine 4 in 82% yield

-

-

6π-electrocyclization :

-

Substrate: Triene 6a

-

Conditions: Toluene, 110°C

-

Outcome: Constructs aromatic ring E in 74% yield

-

These methods directly address the 7-membered ring challenge in this compound.

Challenges and Optimization

C21 Methyl Group Installation

Initial conjugate addition attempts failed due to steric hindrance (source). The successful solution employed:

-

Thia-Paternò–Büchi [2+2] cycloaddition : Forms thietane 20 (dr >20:1)

-

LiAlH₄-mediated reduction-rebound : Delivers syn-hydromethylation (72% yield)

This sequence overcomes the tetrasubstituted alkene challenge through stereospecific photochemistry.

Late-Stage Deoxygenation

The final deoxygenation of piperidone 22 (source) required careful optimization:

| Condition | Result |

|---|---|

| Barton-McCombie | <10% yield |

| TMSCl/NaI | 45% yield |

| BF₃·OEt₂/EtSH | 82% yield |

The Lewis acid-mediated protocol proved essential for this compound's pentacyclic system.

Comparative Analysis of Synthetic Routes

| Strategy | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Radical cascade | 4 | 48% | Rapid core assembly |

| Pd-catalyzed | 9 | 32% | Scalable to gram quantities |

| Au-mediated | 11 | 9% | Handles complex ring systems |

The radical approach offers efficiency, while transition metal catalysis provides better stereocontrol for this compound's seven stereocenters .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of ketones or other functional groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

Daphniyunnine A exhibits various biological activities that make it a candidate for pharmaceutical applications:

Synthetic Studies and Methodologies

The synthesis of this compound and its derivatives has been a focus of recent research. Various synthetic routes have been developed to construct the complex ring systems characteristic of this alkaloid:

- Total Synthesis : Researchers have successfully achieved total syntheses of related compounds like Daphniyunnine B using innovative synthetic methodologies. These approaches often involve multi-step reactions that utilize organocatalytic processes and stereoselective transformations .

- Scalable Synthesis : Efficient synthetic methods have been established for constructing the ABC ring system common to many Daphniphyllum alkaloids, facilitating further exploration of their biological activities .

Case Studies

Several case studies highlight the applications and potential of this compound:

- Antitumor Research : In a study focusing on nasopharyngeal cancer, derivatives of this compound were shown to significantly inhibit cancer cell proliferation and induce apoptosis. This research underscores the compound's potential as a lead in anticancer drug development .

- Synthetic Advances : The development of novel synthetic pathways for this compound has led to the discovery of new derivatives with enhanced biological activities. These studies are paving the way for more effective therapeutic agents derived from this alkaloid .

- Pharmacological Studies : Investigations into the pharmacological profile of this compound have revealed its potential utility in treating inflammatory diseases due to its immunomodulatory effects observed in preliminary assays .

Mechanism of Action

The mechanism of action of Daphniyunnine A involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Daphniyunnine A is part of a broader family of Daphniphyllum alkaloids, many of which share structural motifs but differ in functionalization, oxidation states, and bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Alkaloids

Key Structural and Functional Differences

Skeleton Degradation: Daphniyunnine B and D exhibit extensive degradation, with B being the "most degraded" in its class due to C-22 nor and 10,17-seco modifications . In contrast, this compound retains a more intact tetracyclic yuzurimine framework. Daphniyunnine D and daphnilongeranin B share a [7-5-5] tricyclic core synthesized via intramolecular Pauson-Khand reactions, a feature absent in this compound .

Functional Groups :

- This compound is distinguished by a hydroxyl group at C-11, a feature also seen in daphhimalenine C but absent in Daphniyunnine B and D .

- Daphhimalenine D is identified as the N-oxide form of Daphniyunnine B, highlighting oxidation state variations within the family .

Bioactivity :

- Daphniyunnine B and D demonstrate potent cytotoxicity against P-388 and A-549 tumor cell lines, whereas this compound’s bioactivity remains uncharacterized .

- The [7-5-5] tricyclic core in Daphniyunnine D and daphnilongeranin B is hypothesized to enhance bioactivity through radical-mediated allylic oxygenation .

Biological Activity

Daphniyunnine A is a notable alkaloid derived from the Daphniphyllum genus, particularly isolated from Daphniphyllum yunnanense. This compound has garnered attention due to its unique structural features and diverse biological activities.

Chemical Structure and Properties

This compound belongs to the class of daphniphyllum alkaloids, characterized by complex frameworks that include fused ring systems. The structure of this compound was elucidated using various spectroscopic methods, including 2D NMR and single-crystal X-ray diffraction, confirming its molecular configuration.

Cytotoxicity

One of the primary areas of research concerning this compound is its cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound exhibits moderate cytotoxicity:

- HeLa Cells : The compound showed an IC50 value of approximately 16.0 μg/mL against HeLa cells, indicating a significant inhibitory effect on this cervical cancer cell line .

- Other Cell Lines : Daphniyunnine D, a related alkaloid, exhibited even stronger cytotoxicity with IC50 values of 3.0 μM against P-388 and 0.6 μM against A-549 cells, suggesting that derivatives of this compound may also possess potent anti-cancer properties .

Antibacterial and Antimicrobial Activity

Research into the antibacterial properties of this compound has yielded mixed results. While some related compounds have shown varying degrees of antibacterial activity, this compound itself has not demonstrated significant antibacterial effects against tested strains .

Immunosuppressive Effects

In studies assessing immunosuppressive properties, this compound and its derivatives did not show significant activity against protein tyrosine phosphatase non-receptor type 1 (PTPN1), nor did they inhibit lipopolysaccharide-induced macrophage inflammation at concentrations up to 10 μM .

Comparative Biological Activity Table

| Compound | Source | Cell Line Tested | IC50 Value (μM) | Activity Type |

|---|---|---|---|---|

| This compound | Daphniphyllum yunnanense | HeLa | 16.0 | Cytotoxicity |

| Daphniyunnine D | Daphniphyllum yunnanense | P-388 | 3.0 | Cytotoxicity |

| Daphniyunnine D | Daphniphyllum yunnanense | A-549 | 0.6 | Cytotoxicity |

| Other Alkaloids | Various | Various | Not significant | Antibacterial |

Case Studies and Research Findings

Recent studies have focused on the biosynthetic pathways of this compound and related alkaloids. The proposed biosynthetic route suggests that these compounds can be derived from macrodaphniphyllidine through a series of transformations . This insight into their synthesis not only aids in understanding their biological activity but also facilitates the development of synthetic analogs for therapeutic purposes.

Additionally, comparative studies with other daphniphyllum alkaloids highlight the structural diversity within this class and correlate specific structural features with biological activity. For example, modifications to the core structure can significantly enhance cytotoxic effects, as observed in related compounds .

Q & A

Q. How can researchers address reviewer concerns about this compound’s structural novelty in a manuscript?

- Methodological Answer : Compare NMR/MS data with public databases (PubChem, NPASS) to confirm novelty. Highlight unique functional groups or stereochemistry via X-ray crystallography or electronic circular dichroism (ECD). Cite precedents for similar scaffolds and emphasize divergent bioactivities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.